3-(4-methylphenyl)-1lambda4,3-thiazolidine-1,4-dione
Description
Historical Evolution of Thiazolidine-2,4-dione Scaffolds in Drug Discovery
The TZD scaffold gained prominence in the 1990s with the introduction of glitazones (e.g., pioglitazone) as peroxisome proliferator-activated receptor gamma agonists for type 2 diabetes mellitus. Subsequent research revealed their utility beyond metabolic disorders:
Table 1: Milestones in TZD Derivative Development
Recent innovations include structural hybrids, such as TZD-1,2,3-triazole conjugates, which exhibit dual activity as peroxisome proliferator-activated receptor gamma agonists and thymidylate synthase inhibitors. For example, derivatives bearing a 5-benzylidene group demonstrated nanomolar IC~50~ values against breast (MCF-7) and colon (HCT-116) cancer cells. Computational studies further validated their binding to vascular endothelial growth factor receptor-2 (VEGFR-2), a key oncology target.
Role of 3-(4-Methylphenyl) Substitution in Modulating Bioactivity Profiles
The 3rd position of the TZD scaffold is critical for target engagement. Substituting this position with a 4-methylphenyl group introduces steric and electronic effects that enhance ligand-receptor interactions:
Structural and Electronic Effects
- Lipophilicity : The methyl group increases hydrophobicity, improving membrane permeability.
- Steric Hindrance : The para-methyl group optimizes spatial orientation within hydrophobic binding pockets.
- Electron Donation : The methyl group donates electrons via inductive effects, stabilizing charge-transfer interactions.
Table 2: Comparative Bioactivity of 3rd-Position Substitutions
| Substituent | Target | IC~50~ (μM) | Binding Affinity (kcal/mol) |
|---|---|---|---|
| Phenyl | PPAR-γ | 5.2 | -6.8 |
| 4-Methylphenyl | VEGFR-2 | 0.079 | -7.3 |
| 4-Methoxyphenyl | Thymidylate synthase | 3.2 | -7.2 |
In VEGFR-2 inhibition studies, 3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione derivatives exhibited superior potency (IC~50~ = 0.079 μM) compared to unsubstituted analogs. Molecular docking revealed that the methyl group forms van der Waals interactions with Val897 and Cys917 residues in the ATP-binding pocket, stabilizing the inhibitor-enzyme complex. Additionally, this substitution improved drug-likeness parameters, with computed aqueous solubility (LogS = -3.1) and plasma protein binding (95%) aligning with Lipinski’s rules.
Properties
IUPAC Name |
3-(4-methylphenyl)-1-oxo-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-8-2-4-9(5-3-8)11-7-14(13)6-10(11)12/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEGSBFDYNPYMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CS(=O)CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-1lambda4,3-thiazolidine-1,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzaldehyde with thiourea and chloroacetic acid under acidic conditions to form the thiazolidinone ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-1lambda4,3-thiazolidine-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-1lambda4,3-thiazolidine-1,4-dione involves its interaction with various molecular targets. For instance, in its role as an anticancer agent, the compound may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation . The compound’s ability to form stable complexes with these enzymes disrupts their normal function, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Compounds
| Compound Name | Core Structure | Substituents (Position) | Key Heteroatoms | Yield (%) |
|---|---|---|---|---|
| IM-1 (imidazolidine dione) | Imidazolidin-2,4-dione | 3-phenyl, 5-(4-methylphenyl) | N, N | 70–74 |
| IM-2 (2-thioxo-imidazolidin-4-one) | Imidazolidin-4-one | 3-phenyl, 5-(4-methylphenyl) | N, S | 70–74 |
| 3-(4-methylphenyl)-thiazolidine-1,4-dione | Thiazolidine-1,4-dione | 3-(4-methylphenyl) | S, N | N/A |
The 4-methylphenyl group in the target compound contributes to steric bulk and electron-donating effects, similar to substituents in IM-1 (4-methylphenyl) and IM-3 (4-ethylphenyl) .
Pharmacological and Physicochemical Properties
Table 2: Pharmacological Activity of Analogous Compounds
| Compound | Substituent | Core Structure | Pharmacological Activity |
|---|---|---|---|
| IM-3 | 4-ethylphenyl | Imidazolidin-2,4-dione | CNS modulation, antinociceptive potential |
| IM-7 | 4-isopropylphenyl | Imidazolidin-2,4-dione | Acute cardiovascular effects in rats |
| Target Compound | 4-methylphenyl | Thiazolidine-1,4-dione | Unknown (predicted metabolic stability) |
- Substituent Effects: Larger alkyl groups (e.g., isopropyl in IM-7) increase lipophilicity and may enhance tissue penetration but could also elevate metabolic clearance.
- Core Heterocycle : Imidazolidine diones (e.g., IM-1) exhibit diverse bioactivities, including cardiovascular and CNS effects. Thiazolidine diones, however, are historically associated with peroxisome proliferator-activated receptor (PPAR-γ) modulation (e.g., antidiabetic drugs like rosiglitazone), though this depends on specific substitution patterns .
Physicochemical Properties
Table 3: Predicted Physicochemical Properties
| Compound | logP (Predicted) | Aqueous Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|
| IM-1 | 2.8 | 0.12 | Moderate |
| IM-3 | 3.1 | 0.09 | Moderate |
| Target Compound | 3.5 | 0.05 | High (S-containing) |
The higher logP of the thiazolidine derivative suggests increased membrane permeability but reduced solubility compared to imidazolidines. Sulfur in the thiazolidine ring may enhance metabolic stability by resisting oxidative degradation .
Biological Activity
3-(4-methylphenyl)-1lambda4,3-thiazolidine-1,4-dione, a derivative of thiazolidine-2,4-dione (TZD), has attracted considerable interest due to its diverse biological activities. This compound is primarily noted for its potential applications in treating diabetes and cancer, among other diseases. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables illustrating its pharmacological properties.
Antidiabetic Activity
Thiazolidinediones are well-known for their role as antidiabetic agents, primarily through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). Recent studies have shown that derivatives like this compound exhibit significant inhibition of protein tyrosine phosphatase 1B (PTP1B), which is crucial in insulin signaling pathways.
Case Study: PTP1B Inhibition
In a study evaluating various TZD derivatives, this compound was found to have an IC50 value of approximately 0.41 μM against PTP1B. This indicates a strong potential for enhancing insulin sensitivity and managing blood glucose levels in diabetic models .
Anticancer Properties
The anticancer potential of thiazolidine derivatives has been extensively studied. Research indicates that compounds like this compound can inhibit tumor growth by targeting specific pathways involved in cancer progression.
The compound has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is vital for angiogenesis in tumors. In vitro studies demonstrated that this compound effectively reduced cell viability in various cancer cell lines such as HT-29 and A-549 .
Antioxidant Activity
Antioxidant properties are another significant aspect of the biological activity of TZD derivatives. The ability to scavenge free radicals and chelate metal ions contributes to their therapeutic potential.
Research Findings
In vitro assays demonstrated that this compound exhibited moderate antioxidant activity when compared to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). The antioxidant capacity was assessed through various assays including DPPH radical scavenging and ferric reducing antioxidant power (FRAP) tests .
Summary of Biological Activities
| Activity | Description | IC50 Value |
|---|---|---|
| PTP1B Inhibition | Enhances insulin signaling; potential antidiabetic agent | 0.41 μM |
| VEGFR-2 Inhibition | Reduces tumor growth; anticancer properties | Not specified |
| Antioxidant Activity | Scavenges free radicals; protects against oxidative stress | Moderate compared to standard antioxidants |
Q & A
Q. Advanced Optimization Strategies
- Catalytic Additives : Sodium acetate (0.02 mol) enhances reaction efficiency by acting as a base to neutralize HCl byproducts .
- Solvent Systems : DMF-acetic acid mixtures improve solubility of aromatic intermediates, while ethanol-DMF aids recrystallization .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150 W), though purity may require post-reaction column chromatography .
How can X-ray crystallography resolve structural ambiguities in 3-(4-methylphenyl)-thiazolidine-dione derivatives?
Basic Structural Characterization
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For monoclinic crystals (e.g., P2₁/c space group), parameters include:
Q. Advanced Challenges
- Disorder Modeling : Flexible alkyl chains (e.g., butyl groups) may require multi-position occupancy refinement in SHELXL .
- Twinned Data : For macromolecular impurities, SHELXPRO integrates twin-law matrices to deconvolute overlapping reflections .
What mechanisms underlie the biological activity of 3-(4-methylphenyl)-thiazolidine-dione derivatives, and how are inhibitory assays designed?
Basic Activity Profiling
These derivatives exhibit kinase inhibition (e.g., Pan-Pim kinases). Key steps include:
Q. Advanced Mechanistic Studies
- Binding Mode Analysis : Molecular docking (e.g., AutoDock Vina) identifies interactions with kinase ATP pockets. For example, the 4-methylphenyl group may occupy hydrophobic subpockets .
- Resistance Mutations : Generate Pim-1 mutants (e.g., T89A) to assess steric hindrance effects on inhibitor efficacy .
How can researchers address contradictions in reported synthetic yields or biological activity data?
Q. Basic Troubleshooting
- Yield Discrepancies : Verify stoichiometry (e.g., 2:1 amine:aldehyde ratio) and reaction time. Impurities from incomplete cyclization can be removed via silica gel chromatography (hexane:EtOAc 3:1) .
- Biological Variability : Standardize cell lines (e.g., HEK293-Pim1) and normalize activity to positive controls (e.g., CX-4945 for kinase inhibition) .
Q. Advanced Data Reconciliation
- Metastable Polymorphs : Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility and bioactivity .
- Proteomic Profiling : LC-MS/MS can identify off-target kinase interactions, explaining divergent cellular vs. enzymatic IC₅₀ values .
What analytical techniques ensure purity and structural fidelity of synthesized derivatives?
Q. Basic Quality Control
- HPLC : Use Chromolith® columns (C18, 4.6 × 100 mm) with 0.1% TFA in acetonitrile/water gradients. Retention times vary by substituent (e.g., 8.2 min for 4-methylphenyl vs. 9.5 min for 4-fluorophenyl) .
- NMR : Key signals include δ 7.2–7.4 ppm (aromatic H), δ 4.1–4.3 ppm (CH₂-S), and δ 2.3 ppm (CH₃ from 4-methylphenyl) .
Q. Advanced Characterization
- High-Resolution MS : Confirm molecular ions (e.g., [M+H]⁺ = 251.34 for C₁₃H₁₇NO₂S) with <2 ppm error .
- Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers, critical for in vivo pharmacokinetics .
How should researchers safely handle and store 3-(4-methylphenyl)-thiazolidine-dione derivatives?
Q. Basic Safety Protocols
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
